1-(4-chlorophenyl)-N,N-dimethylmethanamine
Overview
Description
1-(4-chlorophenyl)-N,N-dimethylmethanamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a 4-chlorophenyl group attached to a methanamine moiety, with two methyl groups attached to the nitrogen atom
Scientific Research Applications
1-(4-chlorophenyl)-N,N-dimethylmethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
Target of Action
Similar compounds such as ® (-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives have been shown to exhibit significant effects on allergic asthma and allergic itching . These compounds have been found to interact with H1 receptors, which play a crucial role in allergic reactions .
Mode of Action
Related compounds, such as chlorfenapyr, work by disrupting the production of adenosine triphosphate (atp), leading to cellular death .
Biochemical Pathways
Related compounds like paclobutrazol affect the levels of plant hormones including gibberellins (gas), abscisic acid (aba), and cytokinins (ck), thereby regulating plant growth .
Pharmacokinetics
For instance, certain derivatives were found to have improved kinetic solubilities and were metabolically stable in vitro .
Result of Action
For instance, certain hydrazine-coupled pyrazole derivatives exhibited potent antileishmanial and antimalarial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N,N-dimethylmethanamine typically involves the reaction of 4-chlorobenzaldehyde with dimethylamine in the presence of a reducing agent. One common method is the reductive amination of 4-chlorobenzaldehyde using sodium triacetoxyborohydride as the reducing agent. The reaction is carried out in a suitable solvent, such as methanol or ethanol, under mild conditions to yield the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically require catalysts like sulfuric acid or nitric acid, depending on the specific reaction.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines or other reduced forms.
Substitution: Various substituted aromatic compounds, depending on the substituent introduced.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)piperazine: Shares the 4-chlorophenyl group but has a piperazine ring instead of a methanamine moiety.
4-chlorophenylhydrazine: Contains the 4-chlorophenyl group with a hydrazine moiety.
4-chlorophenylacetic acid: Features the 4-chlorophenyl group attached to an acetic acid moiety.
Uniqueness
1-(4-chlorophenyl)-N,N-dimethylmethanamine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its dimethylamine group provides different reactivity and interaction potential compared to similar compounds with different functional groups. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-(4-chlorophenyl)-N,N-dimethylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-11(2)7-8-3-5-9(10)6-4-8/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZKSNAMPUQHNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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